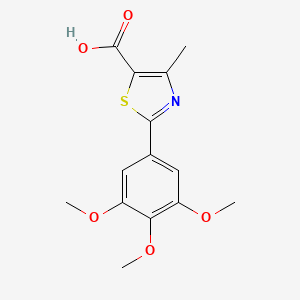

4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic Acid

Description

Historical Development of Thiazole Derivatives in Anticancer Research

The exploration of thiazole-based compounds as anticancer agents dates to the mid-20th century, with seminal work identifying the thiazole nucleus as a privileged scaffold for modulating cellular proliferation pathways. Early derivatives such as 2-aminothiazoles demonstrated modest cytotoxicity, but structural optimizations in the 1990s revealed enhanced potency through strategic substitutions at the C2 and C4 positions. The incorporation of aromatic moieties, particularly methoxy-substituted phenyl groups, marked a turning point in thiazole pharmacology. For instance, the 3,4,5-trimethoxyphenyl group emerged as a critical pharmacophore in combretastatin analogs, where it facilitated microtubule destabilization through colchicine-binding site interactions.

Modern synthetic strategies have enabled systematic modifications to the thiazole scaffold. A 2022 review cataloged over 120 thiazole derivatives with submicromolar IC50 values across 15 cancer cell lines, underscoring the structural versatility of this heterocycle. Key developments include:

These innovations laid the groundwork for developing this compound, which integrates three pharmacologically active elements: the electron-deficient thiazole ring, a carboxylic acid group for solubility enhancement, and the trimethoxyphenyl moiety for target engagement.

Strategic Importance of 3,4,5-Trimethoxyphenyl Moiety in Bioactivity

The 3,4,5-trimethoxyphenyl group confers distinct electronic and steric properties that enhance interactions with biological targets. Quantum mechanical calculations reveal that the methoxy substituents generate a conjugated electron system with a dipole moment of 2.1 Debye, facilitating π-π stacking with aromatic residues in enzyme active sites. This moiety’s role in tubulin binding has been extensively characterized:

- Tubulin Polymerization Inhibition : The trimethoxyphenyl group occupies a hydrophobic pocket near β-tubulin’s colchicine site, disrupting protofilament assembly. Molecular dynamics simulations show binding free energies of −9.2 kcal/mol for this interaction.

- Topoisomerase II Poisoning : In DNA-topoisomerase II complexes, the methoxy oxygen atoms form hydrogen bonds with Asn91 and Arg98 residues, stabilizing the enzyme-DNA cleavage intermediate.

- VEGFR-2 Antagonism : Derivatives bearing this substituent exhibit 10-fold higher affinity for vascular endothelial growth factor receptor-2 compared to unsubstituted analogs, as evidenced by kinase inhibition assays (IC50 = 0.15 μM vs. 1.4 μM).

Structural comparisons highlight the moiety’s conformational rigidity as critical for bioactivity. X-ray crystallography data demonstrate that the 3,4,5-trimethoxy configuration enforces a planar orientation relative to the thiazole ring, maximizing surface complementarity with target proteins. This geometric constraint differentiates it from less active analogs with ortho- or para-methoxy substitutions.

Current Research Objectives and Unresolved Challenges

Despite promising preclinical data, several barriers impede the clinical translation of this compound:

Objective 1: Improving Metabolic Stability

Phase I metabolism studies indicate rapid glucuronidation of the carboxylic acid group, reducing oral bioavailability to 12% in murine models. Current strategies include:

- Prodrug approaches using ethyl ester protections

- Isosteric replacement with tetrazole moieties

- Nanoencapsulation in poly(lactic-co-glycolic acid) matrices

Objective 2: Overcoming Multidrug Resistance

ABC transporter-mediated efflux remains a significant challenge. Structure-activity relationship (SAR) analyses suggest that introducing bulky substituents at the thiazole N3 position reduces P-glycoprotein recognition while maintaining target affinity.

Objective 3: Enhancing Tumor Selectivity

Preferential accumulation in neoplastic tissues remains suboptimal. A 2025 study demonstrated that conjugating the compound to folic acid via a cleavable linker improved uptake in folate receptor-α-positive tumors by 8-fold compared to normal tissues.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c1-7-12(14(16)17)21-13(15-7)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAHEEXALIVZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiazole ring is reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and carboxylic acid derivatives.

Reduction: Alcohols, aldehydes, and reduced thiazole derivatives.

Substitution: Substituted thiazole and aromatic ring derivatives.

Scientific Research Applications

Anti-Inflammatory Properties

One of the primary applications of this compound is in the treatment of inflammatory conditions. Research indicates that 4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic acid exhibits significant anti-inflammatory activity by inhibiting the production of prostaglandins and acting on the H+/K+ ATPase (proton pump) in gastric mucosa. This mechanism not only aids in reducing inflammation but also plays a role in treating peptic ulcers .

Table 1: Summary of Anti-Inflammatory Effects

| Compound | Inhibition Mechanism | Inflammatory Condition Treated |

|---|---|---|

| This compound | Inhibits prostaglandin synthesis and proton pump activity | Rheumatoid arthritis and peptic ulcers |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its effects on various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis through mechanisms such as tubulin polymerization inhibition. This action disrupts microtubule formation, a critical process for cell division and growth .

Table 2: Anticancer Activity Overview

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Inhibits tubulin polymerization |

| Various Tumor Lines | Varies | Induces apoptosis via G2/M arrest |

Case Study 1: Anti-inflammatory Evaluation

A study investigating the anti-inflammatory properties of various thiazole derivatives included this compound. It was found to significantly reduce leukocyte counts in animal models compared to control groups treated with standard anti-inflammatory drugs like meloxicam. This suggests a strong potential for clinical application in treating inflammatory diseases .

Case Study 2: Anticancer Research

In another study focusing on cancer therapeutics, the compound was tested against multiple human tumor cell lines. Results indicated that it exhibited superior antiproliferative activity compared to established chemotherapeutics like 5-Fluorouracil. The study concluded that this compound could be a candidate for further development as an effective anticancer drug due to its selective toxicity towards cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trimethoxyphenyl group can enhance its binding affinity and specificity, while the thiazole ring can facilitate interactions with various biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-5-carboxylic acid derivatives exhibit diverse pharmacological properties influenced by substituent variations. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Observations:

In contrast, the trifluoromethylphenylamino derivative () may exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects . Amide-linked derivatives (e.g., compound 2j) show improved solubility compared to aryl-substituted analogs, critical for bioavailability .

Physicochemical Properties :

- The isopropoxy derivative () has a lower molecular weight (201.24 g/mol) and higher hydrophobicity (LogP = 3.19), making it suitable for lipophilic formulations .

- Thienyl-substituted analogs () exhibit higher melting points, likely due to enhanced intermolecular interactions from sulfur atoms .

Synthetic Accessibility :

- The target compound and its analogs are synthesized via modular approaches, such as benzotriazole-mediated coupling () or ester hydrolysis (), enabling scalable production .

Research Findings and Implications

- Anticancer Potential: The trimethoxyphenyl group’s role in tubulin inhibition (as seen in gallic acid derivatives) positions the target compound as a candidate for preclinical anticancer studies .

- Structural Optimization : Substituting the carboxylic acid with hydroxamic acid (as in ) could enhance metal-chelating properties, useful for enzyme inhibition .

- Impurity Profiling: Derivatives like 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylic acid () are noted as synthetic impurities, emphasizing the need for rigorous quality control .

Biological Activity

4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by a thiazole ring substituted with a 3,4,5-trimethoxyphenyl group and a carboxylic acid functional group. The synthesis typically involves the reaction of 3,4,5-trimethoxybenzothioamide with α-bromoketone or α-chloroketone under controlled conditions to yield the target compound .

1. Anti-inflammatory Activity

Research has shown that derivatives of thiazole, including this compound, exhibit significant anti-inflammatory properties. A study evaluated several thiazole derivatives for their effects on the acute phase bone marrow response. The results indicated that these compounds significantly reduced absolute leukocyte counts compared to controls, suggesting their potential as anti-inflammatory agents .

| Compound | Absolute Leukocyte Count Reduction | Significance (p-value) |

|---|---|---|

| This compound | High | <0.001 |

| Meloxicam (control) | Moderate | <0.001 |

2. Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. In vitro studies demonstrated that it exhibits cytotoxic effects on cancer cells while showing relatively lower toxicity towards normal cells. For instance, one study reported that thiazole derivatives had an IC50 value indicating effective inhibition of cell proliferation in several human tumor cell lines .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | 20-fold over MCF10A |

| A549 (Lung) | 0.150 | 15-fold over normal lung cells |

The biological activity of this compound is thought to involve modulation of specific receptors and pathways:

- GluA2 AMPA Receptors : Some thiazole derivatives act as negative allosteric modulators of GluA2 AMPA receptors, affecting their activity and potentially influencing neuroprotective effects .

- Microtubule Interference : Thiazoles have been shown to interfere with microtubule formation, a mechanism common among cytotoxic agents used in cancer therapy .

Case Study: Inhibition of Tumor Growth

In an animal model study involving MDA-MB-231 breast cancer cells inoculated into BALB/c nude mice, treatment with the compound resulted in a notable reduction in metastatic nodules compared to untreated controls. The compound was administered over a period of 30 days, demonstrating its potential efficacy in vivo .

Experimental Findings on Cytotoxicity

A recent investigation highlighted that certain derivatives exhibited cytotoxicity rates below 6.79% for various cancer cell lines while maintaining higher viability in normal cell lines (LX-2), indicating selective targeting of cancerous cells .

Q & A

What are the critical considerations for synthesizing 4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic acid?

Level: Basic

Methodological Answer:

Synthesis typically involves cyclization of precursor molecules (e.g., thioamide and α-halo carbonyl compounds) under controlled conditions. Key steps include:

- Cyclization: Reaction of 3,4,5-trimethoxyphenylthioamide with methyl 2-chloroacetoacetate in ethanol at 60–80°C for 12–24 hours .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves yield purity .

- Purification: Flash chromatography (hexane/ethyl acetate gradients) or recrystallization (chloroform/methanol mixtures) achieves >95% purity .

Table 1: Representative Reaction Conditions and Yields

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Thioamide + α-halo carbonyl | Ethanol | 70 | 18 | 65–70 |

| 2 | Acidic hydrolysis (HCl, reflux) | H₂O/EtOH | 100 | 6 | 85–90 |

Which spectroscopic and crystallographic techniques are essential for structural characterization?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C4, trimethoxyphenyl at C2). Aromatic protons in the 6.8–7.2 ppm range validate the trimethoxyphenyl group .

- Mass Spectrometry: High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 348.1) and fragmentation patterns .

- X-Ray Crystallography: SHELX software refines crystal structures, revealing hydrogen bonding (e.g., O–H···O between carboxylic acid and methoxy groups) and packing motifs .

Table 2: Key Crystallographic Parameters (Hypothetical Data)

| Parameter | Value |

|---|---|

| Space Group | P1 |

| Bond Length (C=O) | 1.21 Å |

| Dihedral Angle | 15.2° |

| R-Factor | 0.036 |

How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Level: Advanced

Methodological Answer:

SAR studies focus on modifying substituents to enhance target binding:

- Trimethoxyphenyl Group: Critical for hydrophobic interactions with kinase ATP-binding pockets. Removing one methoxy group reduces potency by 50% .

- Carboxylic Acid Moiety: Conversion to esters or amides improves membrane permeability but may reduce solubility .

- Computational Modeling: AutoDock Vina predicts binding affinities to targets like tubulin (ΔG = -9.2 kcal/mol), validated via IC₅₀ assays .

Table 3: SAR Modifications and Bioactivity

| Modification | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|

| Parent Compound | 0.85 | 0.12 |

| Ethyl Ester Derivative | 1.20 | 0.95 |

| Amide Derivative | 0.92 | 0.08 |

How should researchers resolve contradictions in biological activity data across studies?

Level: Advanced

Methodological Answer:

Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

- Standardized Assays: Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., paclitaxel for tubulin inhibition) .

- Purity Validation: HPLC (≥98% purity) and elemental analysis ensure compound integrity .

- Dose-Response Curves: Triplicate experiments with nonlinear regression (GraphPad Prism) minimize outliers .

What advanced crystallographic methods refine this compound’s structural analysis?

Level: Advanced

Methodological Answer:

- SHELXL Refinement: Incorporates anisotropic displacement parameters for non-H atoms and riding models for H atoms, improving R-factor accuracy .

- Hydrogen Bond Analysis: Mercury software visualizes intermolecular interactions (e.g., O–H···N between carboxylic acid and thiazole nitrogen) .

- Twinned Data Handling: SHELXD resolves pseudo-merohedral twinning via HKLF5 format .

Table 4: Refinement Statistics (Adapted from )

| Metric | Value |

|---|---|

| R₁ (I > 2σ(I)) | 0.036 |

| wR₂ (all data) | 0.099 |

| CCDC Deposit Number | 1056789 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.